molecular formula C18H22N4O4 B2563886 4-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380144-06-7

4-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No.: B2563886
CAS No.: 2380144-06-7
M. Wt: 358.398
InChI Key: OGZXKUQHTJWTTN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C21H23N5O4 . It consists of a piperazinone core with functional groups attached. The 3,5-dimethyl-1,2-oxazol-4-yl moiety contributes to its unique structure. For a visual representation, refer to the ChemSpider entry .


Physical and Chemical Properties Analysis

  • Density : Approximately 1.4 g/cm³ .
  • Boiling Point : Around 626.9°C at 760 mmHg .
  • Vapour Pressure : Negligible at room temperature .
  • Enthalpy of Vaporization : Approximately 96.2 kJ/mol .
  • Flash Point : Approximately 332.9°C .
  • Index of Refraction : 1.665 .
  • Molar Refractivity : 110.8 cm³/mol .
  • Polar Surface Area : 105 Ų .

Future Directions

: ChemSpider: 4-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one

Properties

IUPAC Name

4-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-12-15(13(2)26-20-12)4-5-17(23)21-8-9-22(18(24)11-21)14-6-7-19-16(10-14)25-3/h6-7,10H,4-5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZXKUQHTJWTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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